molecular formula C17H17N3O2S2 B2410292 (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035017-76-4

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide

Cat. No. B2410292
CAS RN: 2035017-76-4
M. Wt: 359.46
InChI Key: BCQMDYZLYTXKHJ-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Potential

  • A study by Ş. Küçükgüzel et al. (2013) synthesized a series of compounds structurally similar to the specified chemical, showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, one compound exhibited significant anti-inflammatory and analgesic activities without causing liver, kidney, colon, or brain tissue damage (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activity

  • Another research led by S. M. Gomha et al. (2016) explored compounds with a similar structure, finding promising anti-tumor activities against hepatocellular carcinoma cell lines (S. M. Gomha et al., 2016).
  • D. Ashok et al. (2017) synthesized compounds with similar features, showing significant antibacterial and antifungal activities (D. Ashok et al., 2017).

Antidepressant Activity

  • A study by B. Mathew et al. (2014) on related compounds found potential therapeutic use as antidepressant medications (B. Mathew et al., 2014).

properties

IUPAC Name

(E)-2-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c21-24(22,12-8-15-5-2-1-3-6-15)19-13-17(16-7-11-23-14-16)20-10-4-9-18-20/h1-12,14,17,19H,13H2/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQMDYZLYTXKHJ-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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